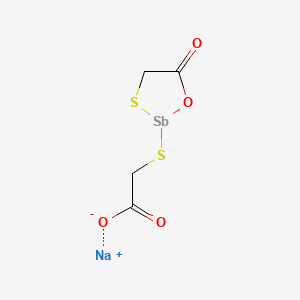
Antimony sodium thioglycollate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony sodium thioglycollate is an antimony molecular entity. It has a role as a schistosomicide drug.
科学的研究の応用
Pharmacological Applications
Antimony sodium thioglycollate has been primarily utilized in the treatment of parasitic infections, particularly those caused by trypanosomes and schistosomes. Its efficacy is attributed to its ability to inhibit the growth of these parasites without inducing significant immunity, making it a valuable therapeutic agent.
Schistosomiasis Treatment
This compound is recognized as an effective schistosomicide. Clinical studies have demonstrated its capability to reduce parasite loads in infected individuals, contributing to improved health outcomes. For instance, a study involving patients treated with various antimonial compounds showed significant reductions in schistosome egg counts post-treatment .
Trypanosomiasis Treatment
The compound has also been evaluated for its trypanocidal activity. Research indicates that it can effectively kill Trypanosoma equiperdum in infected mice, enhancing survival times compared to untreated controls . This highlights its potential as a therapeutic option for trypanosomiasis.
Toxicological Insights
While this compound has therapeutic benefits, it is crucial to understand its toxicological profile.
Toxicity Studies
Case studies have reported adverse effects associated with antimony exposure, including gastrointestinal distress and cardiovascular changes following parenteral administration. For example, a study noted that doses of potassium antimony tartrate led to significant cardiovascular alterations in patients undergoing treatment for parasitic infections .
Environmental Impact
Antimony compounds, including sodium thioglycollate, are monitored for their potential environmental toxicity. Research indicates that while antimony does not bioaccumulate significantly, occupational exposure can lead to respiratory issues and other health concerns among workers handling antimony-containing materials .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Schistosomiasis | Treatment with this compound | Significant reduction in parasite load observed |
| Trypanosomiasis | Efficacy against Trypanosoma equiperdum | Improved survival rates in treated mice |
| Toxicity | Cardiovascular effects from parenteral administration | Notable EKG changes in treated patients |
| Environmental Impact | Monitoring occupational exposure | Associated respiratory issues among workers |
Case Studies
-
Schistosomiasis Treatment Study :
- Objective : Evaluate the effectiveness of this compound in reducing schistosome egg counts.
- Results : Patients exhibited a marked decrease in egg counts after treatment, confirming the compound's efficacy as a schistosomicide.
-
Trypanosomiasis Efficacy Trial :
- Objective : Assess the trypanocidal activity of various antimonial compounds.
- Findings : this compound demonstrated superior efficacy compared to other tested compounds, with increased survival times observed in infected subjects.
-
Toxicological Assessment :
- Focus : Investigate the cardiovascular effects of antimonial treatments.
- : Patients receiving higher doses exhibited significant EKG abnormalities, necessitating careful monitoring during treatment.
特性
CAS番号 |
539-54-8 |
|---|---|
分子式 |
C4H4NaO4S2S |
分子量 |
325 g/mol |
IUPAC名 |
sodium;2-[(5-oxo-1,3,2-oxathiastibolan-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/2C2H4O2S.Na.Sb/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;+1;+3/p-4 |
InChIキー |
CKNQDJJWKSXPRU-UHFFFAOYSA-J |
SMILES |
C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+] |
正規SMILES |
C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















